(Methanol)trimethoxyboron
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Overview
Description
(Methanol)trimethoxyboron, also known as trimethyl borate, is an organoboron compound with the chemical formula B(OCH₃)₃. It is a colorless liquid that burns with a characteristic green flame. This compound is widely used in organic synthesis and serves as an intermediate in the preparation of various boron-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Methanol)trimethoxyboron is typically synthesized by the reaction of boric acid with methanol. The reaction proceeds as follows: [ \text{3 CH₃OH + H₃BO₃ → B(OCH₃)₃ + 3 H₂O} ] This reaction is usually carried out under conditions where water is removed by azeotropic distillation to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves heating boric acid or related boron oxides with methanol. The resulting trimethyl borate forms an azeotrope with methanol, which is then distilled to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: (Methanol)trimethoxyboron undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boric acid.
Reduction: It can be reduced to form boron hydrides.
Substitution: It reacts with Grignard reagents to form boronic acids.
Common Reagents and Conditions:
Grignard Reagents: Reacts with Grignard reagents (e.g., phenylmagnesium bromide) to form boronic acids.
Hydrolysis: Undergoes hydrolysis to form boric acid and methanol.
Major Products:
Boronic Acids: Formed from the reaction with Grignard reagents.
Boric Acid: Formed from hydrolysis.
Scientific Research Applications
(Methanol)trimethoxyboron has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of boronic acids, which are essential in Suzuki coupling reactions.
Biology: Utilized in the preparation of boron-containing compounds for biological studies.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed as a reagent in the production of resins, waxes, and paints. .
Mechanism of Action
(Methanol)trimethoxyboron acts as a weak Lewis acid, which allows it to participate in various chemical reactions. Its mechanism of action involves the coordination of the boron atom with electron-rich species, facilitating reactions such as the formation of boronic acids from Grignard reagents .
Comparison with Similar Compounds
Trimethyl Phosphite: Similar in structure but contains phosphorus instead of boron.
Tetramethyl Orthosilicate: Contains silicon instead of boron.
Trimethyl Borate: The compound itself, often compared with other borate esters.
Uniqueness: (Methanol)trimethoxyboron is unique due to its ability to form boronic acids, which are crucial intermediates in organic synthesis. Its role as a precursor in the preparation of sodium borohydride and its use in BNCT further highlight its distinct applications .
Properties
CAS No. |
71436-90-3 |
---|---|
Molecular Formula |
C4H13BO4 |
Molecular Weight |
135.96 g/mol |
IUPAC Name |
methanol;trimethyl borate |
InChI |
InChI=1S/C3H9BO3.CH4O/c1-5-4(6-2)7-3;1-2/h1-3H3;2H,1H3 |
InChI Key |
ZXFVOORFLHHQMG-UHFFFAOYSA-N |
Canonical SMILES |
B(OC)(OC)OC.CO |
Origin of Product |
United States |
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